11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
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Overview
Description
11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,e][1,4]diazepine core, which is a bicyclic structure containing nitrogen atoms, making it a candidate for pharmacological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Dibenzo[b,e][1,4]diazepine Core: This step involves the cyclization of appropriate precursors, often through condensation reactions.
Introduction of the 4-Chlorophenyl Group: This can be achieved via electrophilic aromatic substitution or coupling reactions.
Attachment of the Cyclohexyl Group: This step might involve nucleophilic substitution or addition reactions.
Formation of the Carboxamide Group: This is typically done through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzo[b,e][1,4]diazepine core can bind to these targets, potentially inhibiting or activating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
- 11-(4-chlorophenyl)-N-cyclohexyl-3-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
Uniqueness
The uniqueness of 11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide lies in its specific substitution pattern and the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H28ClN3O2 |
---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N-cyclohexyl-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C26H28ClN3O2/c27-18-15-13-17(14-16-18)25-24-21(10-6-12-23(24)31)29-20-9-4-5-11-22(20)30(25)26(32)28-19-7-2-1-3-8-19/h4-5,9,11,13-16,19,25,29H,1-3,6-8,10,12H2,(H,28,32) |
InChI Key |
SQDBBVURPPOYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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